![molecular formula C14H17NO3 B3167667 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid CAS No. 923676-22-6](/img/structure/B3167667.png)
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylbenzoyl group and a carboxylic acid group . The InChI code for this compound is 1S/C14H17NO3/c1-10-4-2-5-11(8-10)13(16)15-7-3-6-12(9-15)14(17)18/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The predicted melting point of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid is 160.42°C, and its predicted boiling point is approximately 464.0°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a refractive index of n20D 1.58 .Scientific Research Applications
Interaction with Biological Targets
The influence of metals on the electronic system of biologically important ligands, including carboxylic acids, has been extensively studied. Research indicates a correlation between the perturbation of the electronic system of ligands like 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid and the position of metals in the periodic table. Understanding the interactions of these compounds with biological targets, such as receptors or cell components, is crucial. This insight helps predict the molecule's reactivity and the stability of complex compounds, guiding towards its potential biological applications (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental Presence and Effects
The review on the occurrence, fate, and behavior of parabens, which share a similar benzoic acid structure to 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid, highlights their widespread presence in aquatic environments. This research stresses the need for understanding the environmental impact of such compounds, including their biodegradability and potential to form stable chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Anti-inflammatory Potential
The pharmacological evaluation of compounds with structures related to 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid, such as cinnamic acid derivatives, reveals significant antioxidant and anti-inflammatory potential. These findings suggest the possibility of leveraging similar structural analogs for developing new therapeutic agents targeting various inflammation-related diseases (De, Baltas, & Bedos-Belval, 2011).
Role in Synthesis and Drug Development
The synthesis and biological evaluation of novel central nervous system (CNS) acting drugs often involve functional chemical groups found in compounds like 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid. Research indicates that these functional groups can serve as lead molecules for the design of compounds with potential CNS activity, highlighting their importance in drug synthesis and development (Saganuwan, 2017).
Future Directions
properties
IUPAC Name |
1-(3-methylbenzoyl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-5-11(8-10)13(16)15-7-3-6-12(9-15)14(17)18/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKZWLSVHAKOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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